REACTION_CXSMILES
|
[BH4-].[Na+].[OH:3][CH2:4][C:5]1[S:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1.[N+](C1SC(C=O)=CC=1)([O-])=O>O1CCCC1>[OH:3][CH2:4][C:5]1[S:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1 |f:0.1.2|
|
Name
|
2-hydroxymethyl-5-nitro-thiophene Sodium borohydride
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+].OCC=1SC(=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a stirred
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was quenched with saturated aqueous ammonium chloride
|
Type
|
CUSTOM
|
Details
|
Tetrahydrofuran was removed at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the remaining aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1SC(=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |